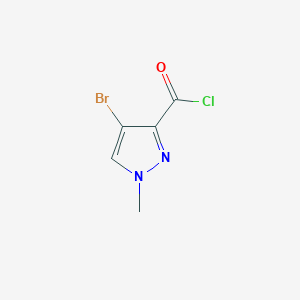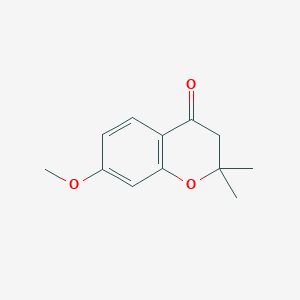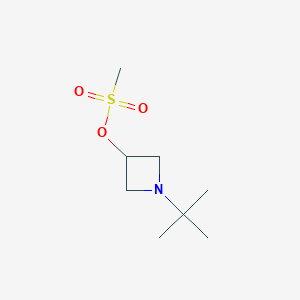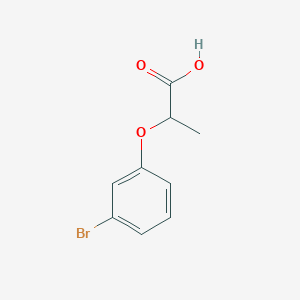
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heteroaromatic carboxylic acids is described in the papers. For instance, a transition-metal-free decarboxylative fluorination method is reported for synthesizing fluorinated heteroaromatic compounds, which could potentially be applied to the synthesis of 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid . Additionally, the preparation of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one is mentioned, which involves the reaction of 1-hydroxybenziodoxoles with sulfonic acids or Me(3)SiOTf . These methods could provide a foundation for the synthesis of 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid by adapting the reagents and conditions to include difluoro substitutions.
Molecular Structure Analysis
The crystal structure of a related compound, methyl 5-acetamido-2-t-butyl-2-methyl-1,3-benzodioxole-4-carboxylate, has been studied, revealing details about the bond lengths, torsion angles, and dihedral angles within the benzodioxole moiety . This information can be useful in predicting the molecular structure of 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid, as the presence of the difluoro group may influence the electronic distribution and steric hindrance within the molecule.
Chemical Reactions Analysis
The papers describe various chemical reactions involving benzodioxole derivatives. For example, benzoxazole and benzothiazole analogues are used as fluorescent probes that can sense pH and metal cations, indicating that the benzodioxole structure can participate in reactions sensitive to environmental changes . This suggests that 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid may also be reactive under certain conditions and could potentially be used in sensing applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid are not directly reported in the papers, the properties of similar compounds can provide some insights. The sensitivity of benzoxazole and benzothiazole derivatives to pH changes and their ability to enhance fluorescence under basic conditions indicate that the benzodioxole ring system can significantly affect the physical and chemical properties of a molecule . The fluorination of heteroaromatic carboxylic acids, as mentioned in the decarboxylative fluorination study, can also alter the reactivity and stability of these compounds .
Applications De Recherche Scientifique
-
Biodegradation and Defluorination
- Scientific Field : Microbiology and Environmental Science .
- Application Summary : The compound is used in a study of its biodegradation and defluorination by Pseudomonas putida F1 .
- Methods and Procedures : The study involved the use of Pseudomonas putida F1 to catalyze the defluorination of 2,2-Difluoro-1,3-benzodioxole .
- Results and Outcomes : The study found that Pseudomonas putida F1 catalyzed defluorination of 2,2-Difluoro-1,3-benzodioxole at an initial rate of 2,100 nmol/h per mg cellular protein .
-
Chemical Synthesis
- Scientific Field : Organic Chemistry .
- Application Summary : The compound is used in the synthesis of various organic compounds .
- Methods and Procedures : The synthesis involves the reaction of 1,3-benzodioxole with chlorine in benzotrifluoride .
- Results and Outcomes : The result is the production of 2,2-Difluoro-1,3-benzodioxole .
-
Wastewater Treatment
- Scientific Field : Environmental Science .
- Application Summary : The compound is used in the treatment of fludioxonil-contaminated wastewater .
- Methods and Procedures : An immobilized cell bioreactor was developed and evaluated for the biotreatment of fludioxonil-rich wastewater under microaerophilic conditions .
- Results and Outcomes : The bioreactor achieved a fludioxonil removal efficiency consistently above 96%, even at the shortest hydraulic retention times applied .
-
Chemical Building Blocks
- Scientific Field : Industrial Chemistry .
- Application Summary : The compound is used as a building block in the synthesis of various chemicals .
- Methods and Procedures : The specific methods and procedures would depend on the particular chemical being synthesized .
- Results and Outcomes : The outcomes would also depend on the specific chemical synthesis .
-
Decontamination of Strawberries
- Scientific Field : Food Science .
- Application Summary : The compound is used in the decontamination of strawberries .
- Methods and Procedures : The decontamination process involves the use of 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid as a breakdown product of fludioxonil .
- Results and Outcomes : The process results in the decontamination of strawberries .
-
Pharmaceuticals
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : The compound is used as a building block in the synthesis of various pharmaceuticals .
- Methods and Procedures : The specific methods and procedures would depend on the particular pharmaceutical being synthesized .
- Results and Outcomes : The outcomes would also depend on the specific pharmaceutical synthesis .
Safety And Hazards
Propriétés
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O4/c9-8(10)13-5-2-1-4(7(11)12)3-6(5)14-8/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLDRFCNFNQTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346016 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |
CAS RN |
656-46-2 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1330803.png)







